Cas no 1330750-69-0 (5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester)
![5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester structure](https://www.kuujia.com/scimg/cas/1330750-69-0x500.png)
5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Ethyl5-propyl-1,3,4-thiadiazole-2-carboxylate
- 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester
- Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate
- 1,3,4-Thiadiazole-2-carboxylic acid, 5-propyl-, ethyl ester
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- Inchi: 1S/C8H12N2O2S/c1-3-5-6-9-10-7(13-6)8(11)12-4-2/h3-5H2,1-2H3
- InChI Key: YPWQNDVVBKTHCU-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=NN=C1CCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 178
- Topological Polar Surface Area: 80.3
- XLogP3: 2.1
5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM494016-1g |
Ethyl5-propyl-1,3,4-thiadiazole-2-carboxylate |
1330750-69-0 | 97% | 1g |
$1190 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610316-1g |
Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate |
1330750-69-0 | 97% | 1g |
¥8232.0 | 2023-04-03 |
5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester Related Literature
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2. Book reviews
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester
5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester: A Comprehensive Overview
The compound with CAS No. 1330750-69-0, known as 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester, is a significant molecule in the field of organic chemistry. This compound belongs to the class of thiadiazole derivatives, which have gained considerable attention due to their diverse applications in agriculture, pharmaceuticals, and materials science. The [1,3,4]thiadiazole ring system is a heterocyclic structure that imparts unique chemical and physical properties to the molecule, making it a subject of extensive research.
Recent studies have highlighted the potential of 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester as a bioactive compound. Its structure consists of a thiadiazole ring substituted with a propyl group at the 5-position and an ethyl ester group at the 2-position. This substitution pattern influences the compound's solubility, stability, and reactivity. Researchers have explored its ability to act as a precursor for synthesizing more complex molecules with enhanced biological activities.
In agricultural applications, 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester has shown promise as a fungicide and plant growth regulator. Its ability to inhibit fungal pathogens without causing significant harm to crops makes it an eco-friendly alternative to traditional chemical pesticides. Studies conducted in controlled environments have demonstrated its efficacy against common plant pathogens such as *Alternaria* and *Fusarium* species.
The synthesis of 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester involves a multi-step process that typically begins with the preparation of the thiadiazole ring. This is followed by substitution reactions to introduce the propyl and ethyl ester groups. The reaction conditions, including temperature and solvent choice, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic systems have enabled more efficient syntheses with higher selectivity.
From a pharmacological perspective, 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester has been investigated for its potential as an anti-inflammatory and antioxidant agent. Preclinical studies suggest that it exhibits moderate activity against inflammatory markers such as COX-2 (cyclooxygenase-2) and demonstrates scavenging activity against reactive oxygen species (ROS). These properties make it a candidate for further development in drug discovery programs targeting chronic inflammatory diseases.
In materials science, the compound has been explored for its application in polymer chemistry. The thiadiazole moiety can act as a cross-linking agent in polymeric materials, enhancing their mechanical strength and thermal stability. Researchers have reported successful incorporation of 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester into polyurethane matrices, resulting in materials with improved durability under harsh environmental conditions.
Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of 5-Propyl-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester. Quantum mechanical calculations have revealed that the compound's electronic structure facilitates its interaction with biological targets such as enzymes and receptors. These findings are expected to guide future research into optimizing its bioavailability and efficacy.
In conclusion,5-Propyl-[1
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